N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine
Description
N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine is a tertiary amine featuring a methyl group, a 4-methylbenzyl substituent, and a furan-2-ylmethyl moiety.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine |
InChI |
InChI=1S/C13H15NO/c1-11-5-7-12(8-6-11)10-14(2)13-4-3-9-15-13/h3-9H,10H2,1-2H3 |
InChI Key |
WLSNDRLGQPOZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Imine Formation and Reduction
The first step involves the condensation of furan-2-amine with 4-methylbenzaldehyde to form an imine intermediate. This reaction is typically conducted in ethanol or methanol under acidic catalysis (e.g., acetic acid) at reflux conditions. The imine is subsequently reduced to the secondary amine N-(4-methylbenzyl)furan-2-amine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
Example Conditions :
Reductive Methylation
The secondary amine undergoes reductive methylation using formaldehyde (37% aqueous solution) and sodium cyanoborohydride (NaBH₃CN) in methanol or tetrahydrofuran (THF). This step introduces the methyl group to the nitrogen, yielding the tertiary amine.
Example Conditions :
Stepwise Alkylation of Furan-2-Amine
Methylation of Furan-2-Amine
Furan-2-amine is treated with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) or acetonitrile. This step produces N-methylfuran-2-amine .
Example Conditions :
Benzylation with 4-Methylbenzyl Bromide
The methylated amine is then alkylated with 4-methylbenzyl bromide using a base (K₂CO₃) in acetonitrile or DMF under heating.
Example Conditions :
One-Pot Tandem Reductive Amination
A modified approach combines both alkylation steps in a single pot. Furan-2-amine is reacted with 4-methylbenzaldehyde and methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This method bypasses the isolation of intermediates.
Example Conditions :
-
4-Methylbenzaldehyde (1.2 equiv), methylamine hydrochloride (1.5 equiv), NaBH(OAc)₃ (2.0 equiv), dichloromethane, room temperature, 24 hours.
Yield : 50–60%.
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations | Overall Yield |
|---|---|---|---|---|
| Reductive Amination + Methylation | Imine reduction → reductive methylation | High selectivity, mild conditions | Requires two steps | 45–60% |
| Stepwise Alkylation | Methylation → benzylation | Scalable, straightforward reagents | Harsh conditions for alkylation | 50–65% |
| One-Pot Tandem | Single-pot reaction | Time-efficient | Lower yield due to competing reactions | 50–60% |
Structural Characterization and Validation
Synthetic products are validated using:
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of specific signaling pathways. For instance, compounds with similar structures have shown efficacy in inhibiting cancer-related kinases and disrupting cell cycle progression.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, it has been shown to inhibit the growth of Escherichia coli, suggesting potential applications in treating bacterial infections.
The compound's biological activity is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : Studies have explored its role as an inhibitor of enzymes involved in critical cellular processes. The furan ring and amine group are believed to enhance its binding affinity to these targets .
- Neuroprotective Effects : Some research suggests that derivatives of this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by inhibiting monoamine oxidases (MAO-A and MAO-B) which are implicated in such conditions .
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against Escherichia coli. | |
| Study 2 | Induced apoptosis in breast cancer cell lines via caspase activation. | |
| Study 3 | Inhibited tumor growth in xenograft models. |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Furan Derivatives : Reactions involving furan derivatives can yield this compound as a building block for more complex molecules.
Industrial Relevance
While not widely produced on an industrial scale due to its specialized applications, the principles of organic synthesis can be applied to develop scalable production methods for research purposes .
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological Potential
- Thiophene Analogs () : Improved metabolic stability due to sulfur’s resistance to oxidative degradation, relevant for CNS-targeting drugs .
- Benzimidazole Derivatives (): Potential kinase or protease inhibition due to planar aromatic systems .
- Oxazole-containing Compounds () : Increased polarity may limit blood-brain barrier penetration but improve solubility for oral administration .
Biological Activity
N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates various findings from diverse sources to present a comprehensive overview of its biological activity, including case studies and research data.
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A notable study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 4.69 to 22.9 µM, indicating promising antibacterial potential .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus cereus | 13.40 |
| Listeria monocytogenes | 16.69 |
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MDA-MB468). The mechanism appears to involve the inhibition of topoisomerase I-mediated DNA uncoiling, which is crucial for cancer cell replication .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB468 | 10.5 |
| MCF-7 | 12.3 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The furan moiety is known for its electrophilic nature, which allows it to form adducts with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of key enzymes involved in cellular pathways .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various furan derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to other derivatives tested, highlighting its potential as a lead compound for further development in antimicrobial therapies .
- Anticancer Research : Another significant study focused on the compound's effects on breast cancer cell lines. It was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential use as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution between furan-2-amine derivatives and 4-methylbenzyl halides under basic conditions. Optimization involves solvent selection (e.g., DMF or THF) and base choice (e.g., K₂CO₃ or NaH) to enhance yields. Reaction progress should be monitored via TLC, with purification achieved through column chromatography or recrystallization. Evidence from structurally similar pyrimidine derivatives (e.g., N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) highlights these strategies .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Identify furan ring protons (δ 6.2–7.5 ppm), N–CH₃ (δ ~2.3 ppm), and benzyl aromatic protons (δ ~7.2 ppm).
- IR Spectroscopy : Confirm secondary amine N–H stretches (~3300 cm⁻¹).
- HRMS : Verify molecular ion peaks.
Comparable protocols for related amines in and emphasize cross-validation with computational predictions .
Q. What purification strategies isolate this compound from polar byproducts?
- Answer : Silica gel chromatography with gradient elution (hexane/ethyl acetate) separates the target amine. For stubborn impurities, recrystallization from ethanol/water mixtures (as in ) yields high-purity crystals. HPLC-UV monitoring, akin to impurity profiling in , ensures purity .
Advanced Research Questions
Q. How should crystallographic disorder be addressed in X-ray structure determination of this compound?
- Answer : Use SHELXL’s
PARTinstruction to refine split positions and adjust occupancy factors. Restrained refinement maintains chemically reasonable geometries (e.g., bond lengths/angles). demonstrates SHELXL’s efficacy in modeling disorder, while resolves positional ambiguities via hydrogen bonding analysis .
Q. What analytical approaches reconcile contradictions between computational and experimental conformational data?
- Answer : Combine DFT calculations with solvent models (e.g., PCM) and compare torsion angles from X-ray data. For example, dihedral angles between the furan ring and benzyl group in crystallography () guide computational optimizations. Discrepancies often arise from solvent effects or crystal packing .
Q. How can dynamic NMR spectroscopy study rotational barriers in this compound?
- Answer : Variable-temperature NMR (VT-NMR) detects restricted rotation around the N–CH₂ bond. Coalescence temperatures of diastereotopic protons or splitting patterns enable calculation of activation energies (ΔG‡) via the Gutowsky-Holm equation. ’s analysis of flexible pyrimidine derivatives illustrates line shape analysis across temperatures .
Q. What strategies mitigate racemization during chiral derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
